3-(5-{5'-methyl-[2,2'-bithiophen]-5-yl}thiophen-2-yl)-6-(5-methylthiophen-2-yl)-2,5-bis(2-octyldodecyl)-1H,2H,4H,5H-pyrrolo[3,4-c]pyrrole-1,4-dione amine
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Overview
Description
3-(5-{5’-methyl-[2,2’-bithiophen]-5-yl}thiophen-2-yl)-6-(5-methylthiophen-2-yl)-2,5-bis(2-octyldodecyl)-1H,2H,4H,5H-pyrrolo[3,4-c]pyrrole-1,4-dione amine is a complex organic compound that belongs to the class of conjugated organic ligands This compound is characterized by its unique structure, which includes multiple thiophene rings and a pyrrolo[3,4-c]pyrrole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-{5’-methyl-[2,2’-bithiophen]-5-yl}thiophen-2-yl)-6-(5-methylthiophen-2-yl)-2,5-bis(2-octyldodecyl)-1H,2H,4H,5H-pyrrolo[3,4-c]pyrrole-1,4-dione amine involves multiple steps, starting with the preparation of the thiophene derivatives. The key steps include:
Formation of the bithiophene core: This involves the coupling of thiophene units using palladium-catalyzed cross-coupling reactions.
Introduction of the pyrrolo[3,4-c]pyrrole core: This step involves the cyclization of the intermediate compounds to form the pyrrolo[3,4-c]pyrrole core.
Functionalization with octyldodecyl groups:
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch reactors: For controlled synthesis and monitoring of reaction conditions.
Purification steps: Including recrystallization and chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
3-(5-{5’-methyl-[2,2’-bithiophen]-5-yl}thiophen-2-yl)-6-(5-methylthiophen-2-yl)-2,5-bis(2-octyldodecyl)-1H,2H,4H,5H-pyrrolo[3,4-c]pyrrole-1,4-dione amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene rings.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted thiophene derivatives.
Scientific Research Applications
3-(5-{5’-methyl-[2,2’-bithiophen]-5-yl}thiophen-2-yl)-6-(5-methylthiophen-2-yl)-2,5-bis(2-octyldodecyl)-1H,2H,4H,5H-pyrrolo[3,4-c]pyrrole-1,4-dione amine has a wide range of scientific research applications:
Materials Science: Used in the development of organic semiconductors and conductive polymers.
Electronics: Employed in the fabrication of organic light-emitting diodes (OLEDs) and field-effect transistors (FETs).
Pharmaceuticals: Investigated for its potential as a drug delivery agent and in the development of new therapeutic compounds.
Biology: Studied for its interactions with biological molecules and potential use in biosensors.
Mechanism of Action
The mechanism of action of 3-(5-{5’-methyl-[2,2’-bithiophen]-5-yl}thiophen-2-yl)-6-(5-methylthiophen-2-yl)-2,5-bis(2-octyldodecyl)-1H,2H,4H,5H-pyrrolo[3,4-c]pyrrole-1,4-dione amine involves its interaction with specific molecular targets and pathways. The compound can:
Bind to specific receptors: Modulating their activity and leading to downstream effects.
Interact with enzymes: Inhibiting or activating their function.
Incorporate into materials: Enhancing their electronic properties and stability.
Comparison with Similar Compounds
Similar Compounds
2,2’-Bithiophene: A simpler thiophene derivative with similar electronic properties.
Pyrrolo[3,4-c]pyrrole derivatives: Compounds with similar core structures but different functional groups.
Uniqueness
3-(5-{5’-methyl-[2,2’-bithiophen]-5-yl}thiophen-2-yl)-6-(5-methylthiophen-2-yl)-2,5-bis(2-octyldodecyl)-1H,2H,4H,5H-pyrrolo[3,4-c]pyrrole-1,4-dione amine stands out due to its complex structure, which combines multiple thiophene rings and a pyrrolo[3,4-c]pyrrole core. This unique structure imparts enhanced electronic properties, making it suitable for advanced applications in materials science and electronics.
Properties
Molecular Formula |
C64H99N3O2S4 |
---|---|
Molecular Weight |
1070.8 g/mol |
IUPAC Name |
azane;1-(5-methylthiophen-2-yl)-4-[5-[5-(5-methylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]-2,5-bis(2-octyldodecyl)pyrrolo[3,4-c]pyrrole-3,6-dione |
InChI |
InChI=1S/C64H96N2O2S4.H3N/c1-7-11-15-19-23-25-29-33-37-51(35-31-27-21-17-13-9-3)47-65-61(57-42-40-50(6)70-57)59-60(64(65)68)62(58-46-45-56(72-58)55-44-43-54(71-55)53-41-39-49(5)69-53)66(63(59)67)48-52(36-32-28-22-18-14-10-4)38-34-30-26-24-20-16-12-8-2;/h39-46,51-52H,7-38,47-48H2,1-6H3;1H3 |
InChI Key |
OZOXTRFJTKOBLF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC(CCCCCCCC)CN1C(=C2C(=C(N(C2=O)CC(CCCCCCCC)CCCCCCCCCC)C3=CC=C(S3)C4=CC=C(S4)C5=CC=C(S5)C)C1=O)C6=CC=C(S6)C.N |
Origin of Product |
United States |
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